![molecular formula C8H7ClN2O B3218972 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-27-2](/img/structure/B3218972.png)
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The yield of the synthesized compound was reported to be 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine has been analyzed using high-resolution X-ray diffraction data . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, one of the compounds inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine have been analyzed in several studies . The compound was reported to have a melting point of 287–288 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . More than 300,000 1H-pyrrolo[2,3-b]pyridines have been described which are included in more than 5500 references .
properties
IUPAC Name |
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABHTDGCGYZMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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